3,3',4,4'-Tetraaminodiphenyl ether
Overview
Description
Synthesis Analysis
The synthesis of 3,3',4,4'-Tetraaminodiphenyl ether typically involves a multi-step process starting from 4,4'-diaminodiphenyl ether as the starting material. This process includes stages of N-acylation, nitration, alkali hydrolysis, reduction, and neutralization. The overall yields from these processes have been reported to range from 39.5% to 52.8%, indicating the complexity and efficiency of the synthesis route (Yu Wen-xue, 2007); (Li Bo-luo, 2009).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the properties and reactivity of 3,3',4,4'-Tetraaminodiphenyl ether. Techniques such as FTIR spectroscopy, melting point testing, and nuclear magnetic resonance (1H NMR) have been employed to characterize the chemical structures of the target compound and its intermediates during the synthesis process.
Chemical Reactions and Properties
3,3',4,4'-Tetraaminodiphenyl ether is known for its role in the synthesis of polybenzimidazole (PBI) resin, a process that involves polymerization in a phosphoric acid and phosphorus pentoxide system. This highlights the compound's reactivity and compatibility with other chemical entities in forming high-performance polymers (Li Bo-luo, 2009).
Scientific Research Applications
Synthesis and Characterization :
- 3,3',4,4'-Tetraaminodiphenyl ether is synthesized from 4,4'diaminodiphenyl ether using a multi-step process including N-acylation, nitration, acid hydrolysis, reduction, and neutralization. The yield is approximately 39.5-52.8%, and the compound's structure is characterized using FTIR, melting point testing, and NMR technologies (Yu Wen-xue, 2007); (Li Bo-luo, 2009).
Polymer Synthesis :
- Used as a monomer for synthesizing polybenzimidazole resin (PBI) and other polymers. These polymers exhibit significant thermal and chemical stability, making them suitable for high-performance materials (D. Sęk et al., 2000); (D. Sęk et al., 1998).
Properties in Solutions :
- Studies on the behavior of polybenzimidazoles based on 3,3',4,4'-Tetraaminodiphenyl ether in various solvents, exploring their molecular mass characteristics and solution behavior (A. I. Fomenkov et al., 2008).
Polyquinoxalines Synthesis :
- Formation of polyphenylquinoxalines (PPQs) using 3,3',4,4'-Tetraaminodiphenyl ether, exploring the properties and potential applications of these materials in fields such as electronics and aerospace due to their high thermal stability and specific mechanical properties (P. Hergenrother, 1983).
Material Science Applications :
- Utilization in the synthesis of new polymers and copolymers with specific properties like high decomposition temperatures, excellent solubility, and the ability to form films and fibers with good mechanical properties (V. V. Korshak et al., 1984).
Polyamides and Polyimidazoles :
- Application in the synthesis of polyamides and polyimidazoles, showcasing its versatility in creating materials with high thermal stability and specific molecular properties (A. Banihashemi & M. Eghbali, 1976); (A. Banihashemi et al., 1969).
Fuel Cell Applications :
- Novel polybenzimidazoles prepared from 3,3',4,4'-Tetraaminodiphenyl ether showed promising applications in high-temperature proton exchange membrane fuel cells due to their excellent thermal and oxidative stability and high proton conductivity (Jyh‐Chien Chen et al., 2016).
properties
IUPAC Name |
4-(3,4-diaminophenoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBIGPMJQUKYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181271 | |
Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Tetraaminodiphenyl ether | |
CAS RN |
2676-59-7 | |
Record name | 3,3′,4,4′-Tetraaminodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2676-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002676597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-oxybis(benzene-1,2-diamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',4,4'-TETRAAMINODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8NR6PP85T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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